molecular formula C14H18BrNO2 B113315 3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde CAS No. 938370-87-7

3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde

Cat. No. B113315
M. Wt: 312.2 g/mol
InChI Key: LYMCTSKYDFSRQS-UHFFFAOYSA-N
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Description

“3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde” is a chemical compound with the molecular formula C14H18BrNO2 . It is used as a building block in organic synthesis .


Synthesis Analysis

The synthesis of this compound involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation .


Chemical Reactions Analysis

The chemical reactions involving this compound include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The protodeboronation of this compound was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .


Physical And Chemical Properties Analysis

This compound is a yellow solid powder . It has a boiling point of 378.5°C at 760 mmHg . The relative density of this compound is 1.084g/cm3 .

Scientific Research Applications

Synthesis of Non-Peptide CCR5 Antagonists

A significant application involves the synthesis of novel non-peptide CCR5 antagonists. These compounds are synthesized through complex chemical reactions involving intermediates like 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene, which is prepared from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde. The resulting CCR5 antagonists exhibit potential for therapeutic use in treating conditions such as HIV infection by blocking the CCR5 receptor, a critical entry point for the virus into human cells (Cheng De-ju, 2014); (H. Bi, 2014).

Development of Novel Copolymers

This compound also finds application in the development of novel copolymers. For instance, novel trisubstituted ethylenes, including those derived from ring-substituted benzaldehydes, have been copolymerized with styrene to produce materials with potential applications in various industries. These copolymers have been characterized by their composition and structural properties, suggesting their utility in creating materials with specific mechanical and thermal properties (G. Kharas et al., 2016).

Ligand-Mediated Coordination Chemistry

Another application area is in ligand-mediated coordination chemistry, where compounds derived from "3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde" serve as ligands in the synthesis of complex metal structures. These structures are investigated for their unique properties, such as magnetic behavior and potential for catalysis, showcasing the versatility of this compound in creating functionally diverse materials (Ishani Majumder et al., 2016).

Fluorescent Properties and Biological Evaluation

Furthermore, derivatives of "3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde" have been synthesized and evaluated for their fluorescent properties and potential biological applications. For example, meso-piperidine linked Bodipy compounds, derived from this compound, have been studied for their photophysical properties and assessed in live cell imaging, indicating their potential use in biological research and medical diagnostics (E. Eçik et al., 2019).

Structural and Cytotoxicity Studies

Additionally, derivatives have been investigated for their structural properties and cytotoxic activities against human tumor cells, underscoring the potential of compounds synthesized from "3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde" in developing new therapeutic agents. These studies include the synthesis of novel silver(I) complexes that exhibit significant cytotoxic activity, offering insights into the design of new anticancer drugs (D. E. Silva et al., 2020).

Future Directions

The future directions for this compound could involve further development of the protodeboronation process and exploration of its applications in organic synthesis . Additionally, more research could be conducted to fully understand its mechanism of action .

properties

IUPAC Name

3-bromo-4-(2-piperidin-1-ylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c15-13-10-12(11-17)4-5-14(13)18-9-8-16-6-2-1-3-7-16/h4-5,10-11H,1-3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMCTSKYDFSRQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=C(C=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610184
Record name 3-Bromo-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde

CAS RN

938370-87-7
Record name 3-Bromo-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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